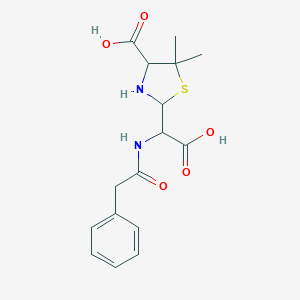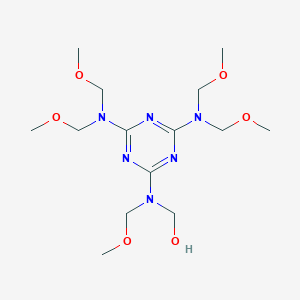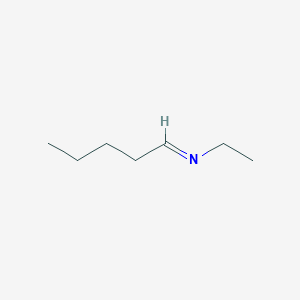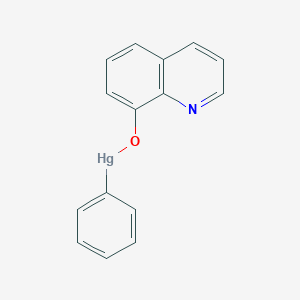
phenyl(quinolin-8-olato-N1,O8)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(quinolin-8-olato-N1,O8)mercury, also known as Phenylmercury(II) 8-quinolinolate, is a chemical compound that has been widely used in scientific research applications. It is a coordination complex of mercury with quinolin-8-ol ligands, and its chemical formula is C18H12HgN2O.
作用机制
The mechanism of action of Phenyl(quinolin-8-olato-N1,O8)mercury is not fully understood. However, it is believed that the compound interacts with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the induction of apoptosis in cancer cells and the detection of cysteine and homocysteine in biological samples.
生化和生理效应
Phenyl(quinolin-8-olato-N1,O8)mercury has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. The compound has also been shown to interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the induction of oxidative stress.
实验室实验的优点和局限性
One of the advantages of using Phenyl(quinolin-8-olato-N1,O8)mercury in lab experiments is its ability to selectively interact with thiol-containing proteins and enzymes. This can allow for the specific targeting of these proteins and enzymes, which can be useful in the development of new drugs and therapies. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells and can lead to cell death if not used properly.
未来方向
There are many future directions for the use of Phenyl(quinolin-8-olato-N1,O8)mercury in scientific research. One of the directions is the development of new anticancer agents based on the compound. The compound has shown promise in inducing apoptosis in cancer cells, and further research can lead to the development of new drugs and therapies. Another direction is the development of new fluorescent probes for the detection of thiol-containing proteins and enzymes. The compound has been used as a fluorescent probe for the detection of cysteine and homocysteine, and further research can lead to the development of new probes with higher sensitivity and selectivity.
合成方法
The synthesis of Phenyl(quinolin-8-olato-N1,O8)mercury involves the reaction of mercury(II) acetate with quinolin-8-ol in the presence of phenylboronic acid. The reaction proceeds through the formation of a mercury(II) quinolinolate intermediate, which then reacts with phenylboronic acid to form the final product. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
科学研究应用
Phenyl(quinolin-8-olato-N1,O8)mercury has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. The compound has also been used as a catalyst in organic synthesis reactions. In addition, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
14354-56-4 |
|---|---|
产品名称 |
phenyl(quinolin-8-olato-N1,O8)mercury |
分子式 |
C15H11HgNO |
分子量 |
421.84 g/mol |
IUPAC 名称 |
phenyl(quinolin-8-yloxy)mercury |
InChI |
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
InChI 键 |
FSRHNWZLCJXDBK-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES |
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
其他 CAS 编号 |
14354-56-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



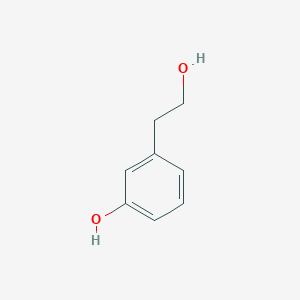

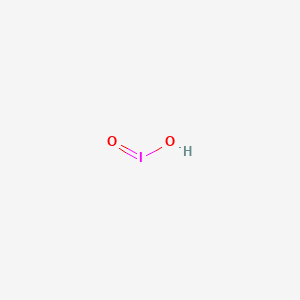
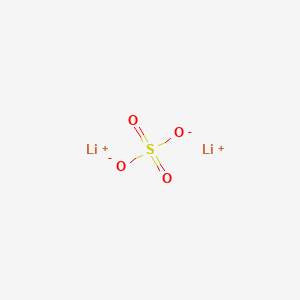
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)


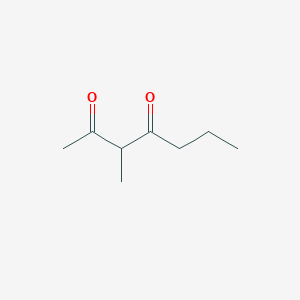
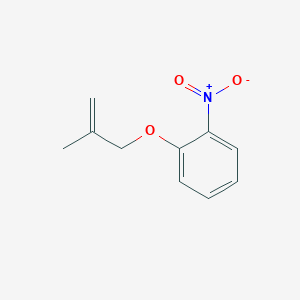
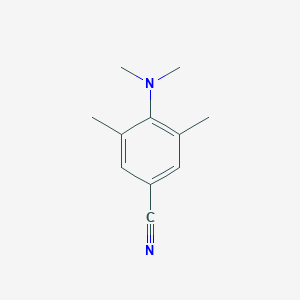
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
